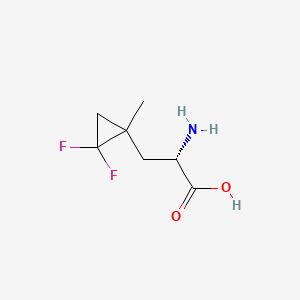
(2S)-2-amino-3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid is a synthetic compound that belongs to the class of amino acids. It features a unique cyclopropyl group substituted with two fluorine atoms and a methyl group, making it an interesting subject for chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminones with difluorocarbene to form 2,2-difluoro-2,3-dihydrofurans, which can then be converted into the desired amino acid under reducing conditions . This method is notable for its metal-free and additive-free conditions, high functional group tolerance, and the use of readily accessible starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2S)-2-amino-3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: The fluorine atoms in the cyclopropyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the cyclopropyl ring, leading to a diverse array of derivatives.
科学的研究の応用
(2S)-2-amino-3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid has several scientific research applications:
Biology: It serves as a tool for studying the effects of fluorinated amino acids on protein structure and function.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance performance and functionality.
作用機序
The mechanism of action of (2S)-2-amino-3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the cyclopropyl ring can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2,2-Difluoro-1-methyl-cyclopropyl)methanol: A related compound with a similar cyclopropyl ring but different functional groups.
2,2-Difluoro-2,3-dihydrofurans: Compounds that share the difluorocyclopropyl motif but differ in their overall structure and reactivity.
Uniqueness
The uniqueness of (2S)-2-amino-3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid lies in its combination of a cyclopropyl ring with fluorine atoms and an amino acid moiety. This structure imparts unique chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C7H11F2NO2 |
|---|---|
分子量 |
179.16 g/mol |
IUPAC名 |
(2S)-2-amino-3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid |
InChI |
InChI=1S/C7H11F2NO2/c1-6(3-7(6,8)9)2-4(10)5(11)12/h4H,2-3,10H2,1H3,(H,11,12)/t4-,6?/m0/s1 |
InChIキー |
WLXIUQJZDVIRMD-VKZKZBKNSA-N |
異性体SMILES |
CC1(CC1(F)F)C[C@@H](C(=O)O)N |
正規SMILES |
CC1(CC1(F)F)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



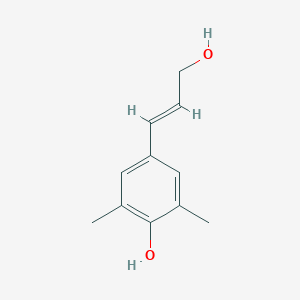

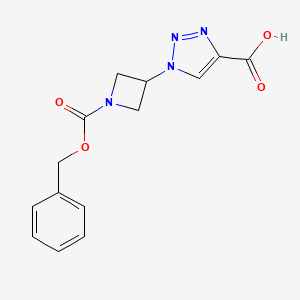
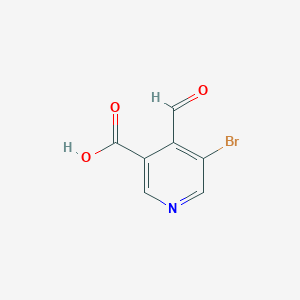
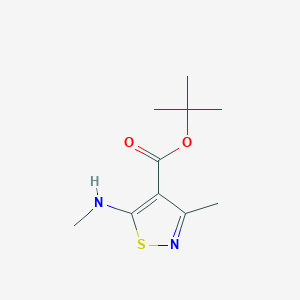
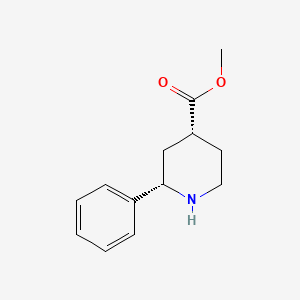
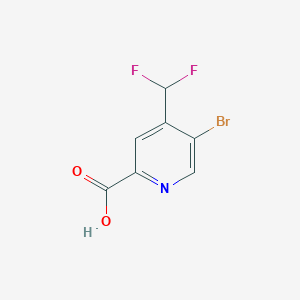
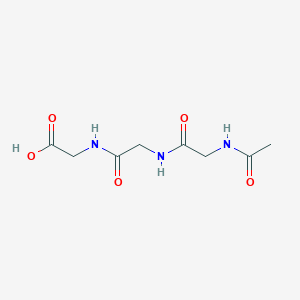
![Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})aminehydrochloride](/img/structure/B13571024.png)
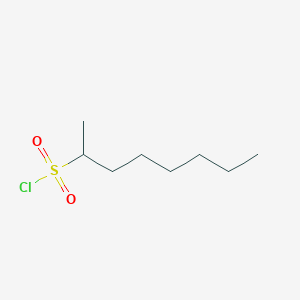

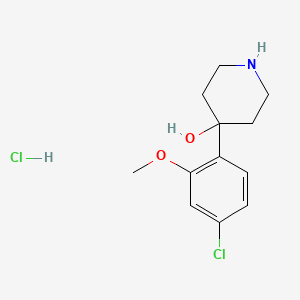
![1-[4-(2-Methoxyethoxy)phenyl]ethan-1-aminehydrochloride](/img/structure/B13571042.png)
